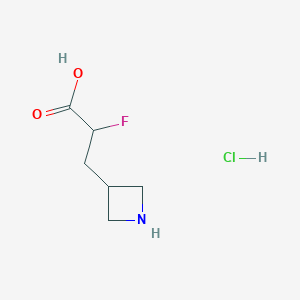
2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C19H12F2N4O2S and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Tyrosine Pathway Disorders : Compounds with similar structural features have been explored for their potential in treating disorders related to tyrosine metabolism, such as hereditary tyrosinaemia type 1 (HT-1) and alkaptonuria (AKU). Nitisinone, for instance, is used to treat HT-1 by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrating the potential therapeutic applications of compounds affecting tyrosine metabolism (Lock et al., 2014).
Environmental Contaminants and Human Exposure : Research on persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), highlights the widespread exposure of the general population to these compounds. Studies suggest the need for monitoring such compounds due to their persistence in the environment and potential health impacts. This area of research might be relevant for investigating the environmental stability and human exposure risks associated with the given compound (Shaw et al., 2013).
Receptor Binding and Pharmacological Effects : Compounds acting on specific receptors, such as GABA(A) receptors, have been studied for their pharmacological effects, including anxiolytic-like activities. The study of receptor occupancy and the relationship between chemical structure and pharmacological action is crucial in drug development. This research avenue might offer insights into potential therapeutic applications or pharmacodynamic properties of the compound (Eng et al., 2010).
Metabolism and Biotransformation : Understanding the metabolism and biotransformation of compounds is essential for evaluating their pharmacokinetics, toxicity, and therapeutic potential. Research on the metabolism of various compounds can provide valuable information on how similar structures are processed in biological systems and their potential metabolic pathways (Renzulli et al., 2011).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c1-24-18(26)16(14-10-28-17(22-14)11-5-3-2-4-6-11)23-25(19(24)27)15-8-7-12(20)9-13(15)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJDNRGMFNSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2772694.png)
![2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2772695.png)
![3-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2772696.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)


![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)

